molecular formula C23H23BrN2O3S B7688895 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE

Cat. No.: B7688895
M. Wt: 487.4 g/mol
InChI Key: TYLUHAGXGFGNPM-UHFFFAOYSA-N
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Description

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both bromobenzene and sulfonamide groups, suggests potential utility in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Sulfonamide Group: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions to form N-benzyl-4-bromobenzenesulfonamide.

    Acylation Reaction: The N-benzyl-4-bromobenzenesulfonamide can then be reacted with 4-methylbenzyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzene group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonamide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized forms of the sulfonamide group.

    Reduction: Reduced forms of the sulfonamide group.

    Hydrolysis: Breakdown products of the amide bond.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE would depend on its specific application. For instance:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell wall synthesis.

    Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(4-Bromobenzyl)acetamide: Similar structure but lacks the sulfonamide group.

    N-Benzylacetamide: Similar structure but lacks the bromobenzene group.

Uniqueness

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to the combination of bromobenzene and sulfonamide groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-18-7-9-19(10-8-18)15-25-23(27)17-26(16-20-5-3-2-4-6-20)30(28,29)22-13-11-21(24)12-14-22/h2-14H,15-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLUHAGXGFGNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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